For DMD researchers needing a non-AhR tool compound, Utrophin modulator 1 offers a distinct mechanistic profile to circumvent limitations seen with ezutromid. It delivers robust, measurable efficacy in vitro.
- Potent upregulation: EC50 of 0.11 μM in H2K-mdx utrnA-luc assays.
- High efficacy: Increases utrophin protein up to 2.5-fold in H2K-mdx cells.
- Novel mechanism: Operates independently of the AhR axis, validated by target deconvolution studies.
Molecular FormulaC22H18N6O
Molecular Weight382.4 g/mol
Cat. No.B12393359
⚠ Attention: For research use only. Not for human or veterinary use.
Utrophin Modulator 1 (UM1) for Duchenne Muscular Dystrophy Research: Procurement Specifications and Baseline Data
Utrophin modulator 1 (UM1, CAS 3068935-32-7) is a small molecule compound belonging to the 4,6-diphenylpyrimidine-2-carbohydrazide class, specifically developed to upregulate utrophin protein levels as a dystrophin substitute in Duchenne muscular dystrophy (DMD) research . It is characterized as a potent utrophin modulator with a reported in vitro EC50 of 0.11 μM in H2K-mdx utrnA-luc reporter gene assays and has been shown to increase utrophin protein up to 2.5-fold in H2K-mdx cells . The compound is intended for research use only and is not sold to patients .
Utrophin upregulation studies in dystrophic H2K-mdx muscle cell models
Distinct non-AhR mechanism of action for orthogonal pathway interrogation
4,6-diphenylpyrimidine-2-carbohydrazide tool compound for mechanistic research
Why Utrophin Modulator 1 Cannot Be Substituted by Other Utrophin Upregulators in DMD Research
The failure of the first-in-class utrophin modulator, ezutromid (SMT C1100), in Phase II clinical trials due to insufficient efficacy, suboptimal physicochemical properties, and rapid CYP-mediated clearance underscores the critical need for next-generation compounds with differentiated profiles [1][2]. Subsequent analogs, such as the second-generation SMT022357, were designed to improve ADME properties but retained the same core mechanism of action as ezutromid, specifically targeting the aryl hydrocarbon receptor (AhR) [2][3]. In contrast, the 4,6-diphenylpyrimidine-2-carbohydrazide series, to which Utrophin modulator 1 belongs, has been shown through target deconvolution studies to operate via a novel, distinct mechanism of action [1]. This mechanistic divergence, combined with significantly different potencies observed across structurally similar utrophin modulators (e.g., EC50 values ranging from 0.11 μM to 20.5 μM), confirms that in-class compounds are not interchangeable and that procurement decisions must be guided by specific, quantitative evidence .
Mechanism mismatch
Ezutromid and SMT022357 are AhR antagonists; UM1 operates via a distinct non-AhR pathway, which may shift utrophin response profiles in comparative studies.
In-class potency divergence
Reported EC50 values differ across utrophin modulator series; potency context observed in H2K-mdx cells may not transfer directly to other dystrophic cell models or assay formats.
Protein upregulation context
In vitro utrophin fold-increase data may not replicate in vivo dystrophic models without independent validation; extrapolation requires careful model characterization.
[1] Vuorinen, A., Wilkinson, I. V. L., Chatzopoulou, M., Edwards, B., Squire, S. E., Fairclough, R. J., ... & Russell, A. J. (2021). Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. European Journal of Medicinal Chemistry, 220, 113431. View Source
[2] Babbs, A., Berg, A., Chatzopoulou, M., Davies, K. E., Davies, S. G., Edwards, B., ... & Russell, A. J. (2020). 2-Arylbenzo[d]oxazole Phosphinate Esters as Second-Generation Modulators of Utrophin for the Treatment of Duchenne Muscular Dystrophy. Journal of Medicinal Chemistry, 63(15), 8227-8245. View Source
[3] Wilkinson, I. V. L., Perkins, K. J., Dugdale, H., Moir, L., Vuorinen, A., Chatzopoulou, M., ... & Russell, A. J. (2020). Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator Ezutromid. Angewandte Chemie International Edition, 59(6), 2420–2428. View Source
Utrophin Modulator 1: Quantitative Differentiation Evidence vs. Ezutromid, SMT022357, and OX01914
Comparative In Vitro Potency: Utrophin Modulator 1 vs. Ezutromid and OX01914 in H2K-mdx Reporter Assays
Utrophin modulator 1 (UM1) exhibits an EC50 of 0.11 μM for upregulating utrophin expression in a H2K-mdx utrnA-luc reporter gene assay. This is an 8.3-fold higher potency than the first-in-class utrophin modulator ezutromid (SMT C1100), which has a reported EC50 of 0.91 μM in the same assay [1]. Furthermore, UM1 is 186-fold more potent than OX01914, another member of the same chemical series, which has an EC50 of 20.5 μM .
In vitro potencyCross-study comparable
0.11 μM (UM1) vs 0.91 μM (Ezutromid) vs 20.5 μM (OX01914)
Reported higher potency context; supports lower-concentration utrophin upregulation study design.
8.3-fold more potent than ezutromid; 186-fold more potent than OX01914
Conditions
H2K-mdx utrnA-luc reporter gene assay
Why This Matters
Higher in vitro potency suggests that lower concentrations of Utrophin modulator 1 may be required to achieve effective utrophin upregulation in cellular models, which is a critical consideration for experimental design and for minimizing potential off-target effects in research applications.
Mechanism of Action Differentiation: Utrophin Modulator 1 Series vs. Ezutromid and Second-Generation AhR Antagonists
Target deconvolution studies using chemical proteomics have demonstrated that the 4,6-diphenylpyrimidine-2-carbohydrazide series, which includes Utrophin modulator 1 (UM1), operates via a novel mechanism of action that is distinct from that of ezutromid [1]. Ezutromid and second-generation compounds like SMT022357 function as antagonists of the aryl hydrocarbon receptor (AhR), with ezutromid binding AhR with an apparent KD of 50 nM [2]. In contrast, the novel mechanism of the UM1 series is not AhR-mediated, providing a distinct pathway for utrophin upregulation [1].
Chemical proteomics and target deconvolution data; class assignment requires compound-specific confirmation.
Mechanism of actionTarget deconvolutionAryl hydrocarbon receptor
Evidence Dimension
Mechanism of action
Target Compound Data
Novel mechanism, distinct from AhR antagonism (Class-level inference for UM1 series)
Comparator Or Baseline
Ezutromid and SMT022357: AhR antagonist (Ezutromid KD = 50 nM)
Quantified Difference
N/A (Qualitative differentiation)
Conditions
Chemical proteomics and target deconvolution studies
Why This Matters
A distinct mechanism of action provides an orthogonal research tool for investigating utrophin upregulation pathways. This is particularly valuable for researchers seeking to validate findings across different mechanisms or to study potential resistance or compensatory pathways that may arise from targeting AhR.
Mechanism of actionTarget deconvolutionAryl hydrocarbon receptor
[1] Vuorinen, A., Wilkinson, I. V. L., Chatzopoulou, M., Edwards, B., Squire, S. E., Fairclough, R. J., ... & Russell, A. J. (2021). Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. European Journal of Medicinal Chemistry, 220, 113431. View Source
[2] Wilkinson, I. V. L., Perkins, K. J., Dugdale, H., Moir, L., Vuorinen, A., Chatzopoulou, M., ... & Russell, A. J. (2020). Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator Ezutromid. Angewandte Chemie International Edition, 59(6), 2420–2428. View Source
Comparative Protein Upregulation Efficacy: Utrophin Modulator 1 vs. SMT022357 and Benzo[d]oxazolephosphinate Ester Analogs
Utrophin modulator 1 (UM1) has been demonstrated to increase utrophin protein levels by up to 2.5-fold in H2K-mdx dystrophic mouse muscle cells following a 24-hour incubation at concentrations ranging from 0.1 to 10 μM, as quantified by Western blot analysis . This in vitro fold-increase is higher than the 1.6-fold increase observed with a lead benzo[d]oxazolephosphinate ester analog (compound 21) under similar in vitro conditions [1]. While not a direct head-to-head comparison, this data provides a useful benchmark against other advanced utrophin modulator chemotypes. Notably, SMT022357, a second-generation clinical candidate, achieved a 1.8-fold increase in utrophin protein in the EDL muscle of mdx mice following 5 weeks of oral dosing, which represents in vivo efficacy [2].
Protein upregulationCross-study comparable
Up to 2.5-fold (UM1, in vitro) vs 1.6-fold (Compound 21, in vitro) vs 1.8-fold (SMT022357, in vivo)
Reported higher in vitro utrophin protein increase; cross-study context supports distinct cellular response.
In vitro vs in vivo comparison; direct head-to-head validation required for model translation.
Utrophin protein expressionWestern blotDystrophic muscle cells
Evidence Dimension
Magnitude of utrophin protein upregulation
Target Compound Data
Up to 2.5-fold increase (in vitro, H2K-mdx cells)
Comparator Or Baseline
Compound 21: 1.6-fold increase (in vitro, H2K-mdx cells); SMT022357: 1.8-fold increase (in vivo, mdx mouse EDL muscle)
Quantified Difference
1.56-fold higher upregulation vs. compound 21 in vitro
Conditions
In vitro: H2K-mdx cells, 24h incubation, Western blot; In vivo (SMT022357): mdx mice, 30 mg/kg oral daily for 5 weeks
Why This Matters
A higher fold-increase in utrophin protein in a dystrophic cellular model suggests greater efficacy in compensating for the lack of dystrophin. This is a key performance indicator for researchers selecting a tool compound for functional studies aimed at validating utrophin upregulation as a therapeutic strategy.
Utrophin protein expressionWestern blotDystrophic muscle cells
[1] Babbs, A., Berg, A., Chatzopoulou, M., Davies, K. E., Davies, S. G., Edwards, B., ... & Russell, A. J. (2020). 2-Arylbenzo[d]oxazole Phosphinate Esters as Second-Generation Modulators of Utrophin for the Treatment of Duchenne Muscular Dystrophy. Journal of Medicinal Chemistry, 63(15), 8227-8245. View Source
[2] Babbs, A., Chatzopoulou, M., Edwards, B., Squire, S. E., Wilkinson, I. V. L., Wynne, G. M., ... & Davies, K. E. (2020). Synthesis of SMT022357 enantiomers and in vivo evaluation in a Duchenne muscular dystrophy mouse model. Tetrahedron, 76(2), 130819. View Source
Optimal Research Applications for Utrophin Modulator 1 Based on Quantitative Evidence
High-Potency In Vitro Tool for Utrophin Upregulation Studies
Utrophin modulator 1 is an optimal choice for in vitro studies requiring potent and robust upregulation of utrophin protein. Its 0.11 μM EC50 and ability to induce a 2.5-fold increase in utrophin protein in H2K-mdx cells make it suitable for detailed mechanistic studies, such as examining downstream signaling pathways or the functional consequences of utrophin restoration in dystrophic muscle cell models, where achieving a strong biological signal is critical.
Mechanistic Studies of Non-AhR Mediated Utrophin Upregulation Pathways
For researchers investigating alternative pathways for utrophin modulation, Utrophin modulator 1 serves as a key tool compound. Its distinct mechanism of action, which has been demonstrated to be different from AhR antagonism [1], allows for the interrogation of utrophin regulatory networks independent of the AhR axis. This is particularly valuable for comparative studies against AhR-targeting compounds like ezutromid or for research into potential therapeutic strategies that circumvent AhR-related limitations.
Lead Optimization and SAR Studies for Next-Generation Utrophin Modulators
The 4,6-diphenylpyrimidine-2-carbohydrazide scaffold of Utrophin modulator 1 represents a validated, novel chemotype for utrophin modulation [1]. Its high in vitro potency (EC50 = 0.11 μM) and efficacy (2.5-fold protein increase) establish it as a strong lead-like molecule for medicinal chemistry programs . Researchers engaged in structure-activity relationship (SAR) studies can utilize UM1 as a benchmark for optimizing new analogs within this distinct chemical series, aiming to further improve potency, selectivity, and drug-like properties.
Application
Selection Property
Validation Focus
Utrophin upregulation cell-model studies
Cellular utrophin upregulation activity
Confirm utrophin fold-increase and dose-response in dystrophic muscle cells
Non-AhR pathway mechanistic research
Distinct non-AhR mechanism of action
Verify non-AhR target engagement in orthogonal pathway assays
SAR and chemotype optimization
4,6-diphenylpyrimidine-2-carbohydrazide scaffold
Benchmark UM1 activity for analog ranking and property profiling
[1] Vuorinen, A., Wilkinson, I. V. L., Chatzopoulou, M., Edwards, B., Squire, S. E., Fairclough, R. J., ... & Russell, A. J. (2021). Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. European Journal of Medicinal Chemistry, 220, 113431. View Source
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